molecular formula C11H16ClNO B1357147 (s)-2-Amino-5-methoxytetralin hydrochloride CAS No. 58349-17-0

(s)-2-Amino-5-methoxytetralin hydrochloride

Cat. No. B1357147
CAS RN: 58349-17-0
M. Wt: 213.7 g/mol
InChI Key: CGLCAQWQPIFKRX-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(s)-2-Amino-5-methoxytetralin hydrochloride” is a hydrochloride salt of an organic compound. Hydrochloride salts are commonly formed from the reaction of hydrochloric acid with an organic base, such as an amine . They are often used to improve the water solubility of substances, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of a compound like “(s)-2-Amino-5-methoxytetralin hydrochloride” would likely involve a tetralin ring (a type of fused bicyclic aromatic ring), with an amino group (-NH2) attached at the 2-position and a methoxy group (-OCH3) attached at the 5-position. The hydrochloride indicates that the compound forms a salt with hydrochloric acid, which would likely involve the protonation of the amino group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The synthesis of (S)-2-Amino-5-methoxytetralin hydrochloride involves complex chemical processes. For example, Hirayama et al. (2005) achieved the first resolution of (±)-2-amino-5-methoxytetralin via diastereomeric salt formation with (S)-mandelic acid, yielding a chiral intermediate effective against Parkinson's disease (Hirayama, Ikunaka, & Matsumoto, 2005). Similarly, Aaseng and Gautun (2010) described the total synthesis of hydrochloride salts of (2S)-2-amino-7-methoxytetralin and related compounds from l-aspartic acid β-tert-butyl ester, showcasing the diversity of synthetic routes (Aaseng & Gautun, 2010).

  • Chemical Properties and Reactions : Understanding the chemical behavior of (S)-2-Amino-5-methoxytetralin hydrochloride is crucial for its application in research. Harrowven and Dainty (1996) demonstrated that 6-methoxytetralins can be transformed into 5-methoxytetralins through a rearrangement mediated by zirconium tetrachloride, indicating the potential for structural modifications (Harrowven & Dainty, 1996).

Biological and Pharmacological Research

  • Dopamine Receptor Agonism : A significant area of research for (S)-2-Amino-5-methoxytetralin hydrochloride is its role as a dopamine receptor agonist. Hacksell et al. (1979) synthesized and evaluated a series of N-alkyl- and N,N-dialkyl-substituted 2-amino-5-methoxytetralins for dopaminergic activity, contributing to the understanding of structural requirements for central dopamine receptor agonists (Hacksell et al., 1979).

  • Binding Site Studies : The compound's interaction with various binding sites has been a focus of research. For instance, van Vliet et al. (1996) studied the affinity of 2-aminotetralins for human dopamine D2, D3, and D4 receptors, providing insights into receptor subtype selectivity (van Vliet et al., 1996).

Miscellaneous Applications

  • Peptide Synthesis : The use of tetralin derivatives, including (S)-2-Amino-5-mmethoxytetralin hydrochloride, in peptide synthesis has been explored. Gitu et al. (1998) investigated converting 1-tetralone and its derivatives to amines, which can be applied in peptide synthesis, showcasing the versatility of these compounds (Gitu, Yusuf, & Bhatt, 1998).

properties

IUPAC Name

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLCAQWQPIFKRX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483988
Record name (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Amino-5-methoxytetralin hydrochloride

CAS RN

58349-17-0
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58349-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-5-methoxytetralin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-2-Amino-5-methoxytetralin hydrochloride
Reactant of Route 2
Reactant of Route 2
(s)-2-Amino-5-methoxytetralin hydrochloride
Reactant of Route 3
Reactant of Route 3
(s)-2-Amino-5-methoxytetralin hydrochloride
Reactant of Route 4
(s)-2-Amino-5-methoxytetralin hydrochloride
Reactant of Route 5
(s)-2-Amino-5-methoxytetralin hydrochloride
Reactant of Route 6
Reactant of Route 6
(s)-2-Amino-5-methoxytetralin hydrochloride

Citations

For This Compound
2
Citations
Y Hirayama, M Ikunaka… - Organic process research …, 2005 - ACS Publications
The first resolution of (±)-2-amino-5-methoxytetralin 1 is achieved via diastereomeric salt formation with (S)-mandelic acid to give (S)-1·HCl of 99.7% ee in 29% overall yield from (±)-1·…
Number of citations: 26 pubs.acs.org
T Kawada, K Yabushita, T Yasuda, T Ohta… - The Journal of …, 2022 - ACS Publications
A convenient asymmetric reductive amination of benzylic ketones (α-arylated ketones) catalyzed by newly designed Cp*Ir complexes bearing a chiral N-(2-picolyl)sulfonamidato ligand …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.